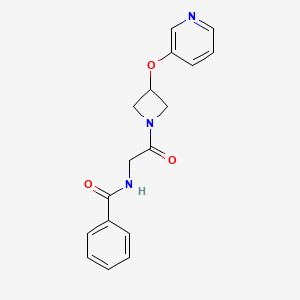

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the formation of the azetidine ring, the introduction of the pyridine group, and the formation of the amide bond. Similar compounds have been synthesized through various methods, including cyclization reactions and coupling reactions .Scientific Research Applications

Anti-Tubercular Activity

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

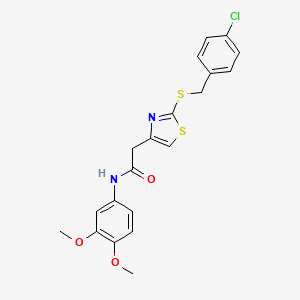

Imidazole-Containing Compounds

Imidazole derivatives play a crucial role in medicinal chemistry. While specific studies on this compound are limited, its imidazole moiety suggests potential applications in drug design and development. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects .

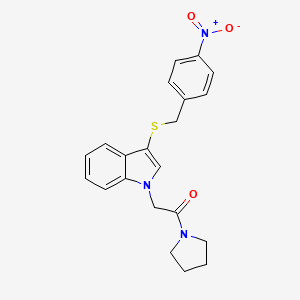

Indole Derivatives

The indole scaffold is prevalent in drug discovery due to its versatile pharmacological properties. Although direct studies on our compound are scarce, its indole component could contribute to anti-inflammatory or analgesic effects. Further exploration of its indole-related activities is warranted .

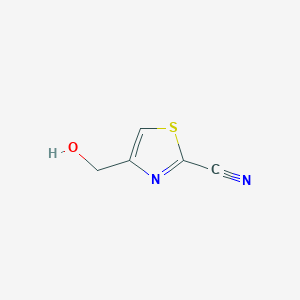

Cyanide Derivatives

The presence of a cyanide group in N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide suggests potential reactivity. Researchers have synthesized cyanide derivatives with diverse applications, including coordination chemistry, catalysis, and bioactivity. Exploring the reactivity of this compound could yield interesting results .

Pyrazine Derivatives

Pyrazine-based compounds have attracted attention in drug development. While not directly studied for our compound, related pyrazine derivatives have demonstrated anti-mycobacterial activity. For instance, N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide exhibited promising MIC values against Mycobacterium tuberculosis H37Rv . Investigating similar properties for our compound could be worthwhile.

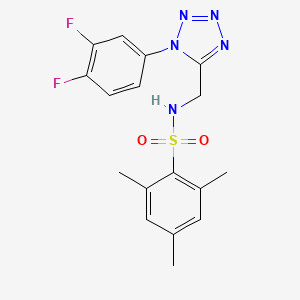

Triazole and Triazolopyrimidine Derivatives

Given the presence of a triazole-like structure, our compound might participate in the synthesis of triazole derivatives. These compounds have diverse applications, including antifungal, antiviral, and anticancer activities. Exploring the reactivity of our compound with triazole precursors could reveal novel derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. Unfortunately, without more specific information, it’s difficult to provide a detailed safety profile.

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(10-19-17(22)13-5-2-1-3-6-13)20-11-15(12-20)23-14-7-4-8-18-9-14/h1-9,15H,10-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYLZZVAUFGGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)

![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)